N-(2-adamantyl)benzenesulfonamide
Overview
Description
N-(2-adamantyl)benzenesulfonamide is a chemical compound that features an adamantane moiety attached to a benzenesulfonamide group Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity The benzenesulfonamide group is a functional group commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)benzenesulfonamide typically involves the reaction of 2-adamantylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-adamantylamine+benzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-(2-adamantyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)benzenesulfonamide: Similar structure but with the adamantane moiety attached at a different position.
N-(2-adamantyl)acetamide: Contains an acetamide group instead of a benzenesulfonamide group.
N-(2-adamantyl)hexamethyleneimine: Features a hexamethyleneimine group instead of a benzenesulfonamide group.
Uniqueness
N-(2-adamantyl)benzenesulfonamide is unique due to the combination of the adamantane moiety and the benzenesulfonamide group, which imparts specific chemical and biological properties. The adamantane moiety provides rigidity and stability, while the benzenesulfonamide group offers potential pharmacological activity .
Properties
IUPAC Name |
N-(2-adamantyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c18-20(19,15-4-2-1-3-5-15)17-16-13-7-11-6-12(9-13)10-14(16)8-11/h1-5,11-14,16-17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWSFFVIWORSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410232 | |
Record name | N-(2-adamantyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57261633 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6517-14-2 | |
Record name | N-(2-adamantyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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